molecular formula C9H13N3 B13869731 1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine

Cat. No.: B13869731
M. Wt: 163.22 g/mol
InChI Key: SMVVUUPYKVEGHQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of atoms in this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-ethyl-3-methyl-5-aminopyrazole with a suitable aldehyde or ketone in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrazolopyridine structure .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolopyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific hydrogen atoms in the structure.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolopyridine derivatives .

Scientific Research Applications

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H13N3/c1-3-12-9-6-10-5-4-8(9)7(2)11-12/h6H,3-5H2,1-2H3

InChI Key

SMVVUUPYKVEGHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN=C2)C(=N1)C

Origin of Product

United States

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